molecular formula C9H18ClNO B6188296 7-azaspiro[4.5]decan-2-ol hydrochloride, Mixture of diastereomers CAS No. 2648945-33-7

7-azaspiro[4.5]decan-2-ol hydrochloride, Mixture of diastereomers

Cat. No.: B6188296
CAS No.: 2648945-33-7
M. Wt: 191.7
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Description

7-azaspiro[4.5]decan-2-ol hydrochloride, Mixture of diastereomers, is a chemical compound characterized by its unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-azaspiro[4.5]decan-2-ol hydrochloride, Mixture of diastereomers, typically involves the reaction of a suitable azaspiro compound with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The process may involve multiple steps, including the formation of the spirocyclic ring and subsequent functionalization to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and purification systems to isolate the desired product. Quality control measures are essential to ensure the consistency and safety of the compound produced.

Chemical Reactions Analysis

Types of Reactions

7-azaspiro[4.5]decan-2-ol hydrochloride, Mixture of diastereomers, can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different spirocyclic amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents.

Major Products Formed

The major products formed from these reactions include spirocyclic ketones, aldehydes, and substituted spirocyclic compounds. These products can serve as intermediates for further chemical transformations or as final products with specific applications.

Scientific Research Applications

7-azaspiro[4.5]decan-2-ol hydrochloride, Mixture of diastereomers, has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-azaspiro[4.5]decan-2-ol hydrochloride, Mixture of diastereomers, involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic amines and alcohols, such as:

  • 7-azaspiro[4.5]decan-2-one
  • 7-azaspiro[4.5]decan-2-amine
  • 7-azaspiro[4.5]decan-2-ol

Uniqueness

7-azaspiro[4.5]decan-2-ol hydrochloride, Mixture of diastereomers, is unique due to its specific spirocyclic structure and the presence of both hydroxyl and amine functionalities. This combination of features makes it a versatile compound for various chemical transformations and biological applications.

Properties

CAS No.

2648945-33-7

Molecular Formula

C9H18ClNO

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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